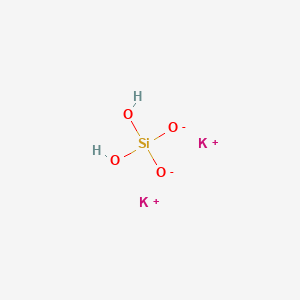
Dipotassium;dihydroxy(dioxido)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium silicate is an inorganic compound with the chemical formula K₂SiO₃. It is a member of the silicate family, which includes various compounds composed of silicon and oxygen. Dipotassium silicate is commonly found in the form of white crystals or colorless solutions and is known for its high alkalinity and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium silicate can be synthesized in the laboratory by treating silica (SiO₂) with potassium hydroxide (KOH). The reaction is as follows:
SiO2+2KOH→K2SiO3+H2O
This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of dipotassium silicate often involves the fusion process, where potassium carbonate (K₂CO₃) is heated with pure silica sand at high temperatures. The reaction yields dipotassium silicate and carbon dioxide:
K2CO3+SiO2→K2SiO3+CO2
This method is widely used due to its efficiency and scalability .
化学反应分析
Types of Reactions
Dipotassium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: When exposed to acids, dipotassium silicate reacts to form silica and the corresponding potassium salts.
Hydrolysis: In aqueous solutions, dipotassium silicate can hydrolyze to form silicic acid and potassium hydroxide.
Common Reagents and Conditions
Acids: Common acids used in reactions with dipotassium silicate include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).
Alkaline Conditions: The compound is stable under alkaline conditions but reacts readily with acids.
Major Products Formed
Silica (SiO₂): Formed when dipotassium silicate reacts with acids.
Potassium Salts: Such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), depending on the acid used.
科学研究应用
Dipotassium silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a source of silicon in synthesis processes.
Biology: Employed in studies related to plant biology, where it is used to enhance plant growth and resistance to diseases.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of cement, ceramics, and as a corrosion inhibitor in metal cleaning formulations
作用机制
The mechanism by which dipotassium silicate exerts its effects is primarily through its high alkalinity and ability to form silicate structures. In biological systems, it enhances the structural integrity of plant cell walls by providing silicon, which strengthens the cell walls and improves resistance to environmental stressors .
相似化合物的比较
Similar Compounds
Sodium Silicate (Na₂SiO₃): Similar in structure and properties but contains sodium instead of potassium.
Potassium Metasilicate (K₂SiO₃): Another form of potassium silicate with a slightly different structure.
Calcium Silicate (CaSiO₃): Contains calcium instead of potassium and is used in different applications such as construction materials
Uniqueness
Dipotassium silicate is unique due to its high solubility in water and its ability to provide both potassium and silicon, making it valuable in agricultural and industrial applications. Its high alkalinity also makes it an effective corrosion inhibitor and cleaning agent .
属性
分子式 |
H2K2O4Si |
|---|---|
分子量 |
172.30 g/mol |
IUPAC 名称 |
dipotassium;dihydroxy(dioxido)silane |
InChI |
InChI=1S/2K.H2O4Si/c;;1-5(2,3)4/h;;1-2H/q2*+1;-2 |
InChI 键 |
GWLHZBCSYLIXFK-UHFFFAOYSA-N |
规范 SMILES |
O[Si](O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


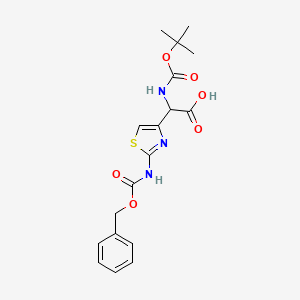
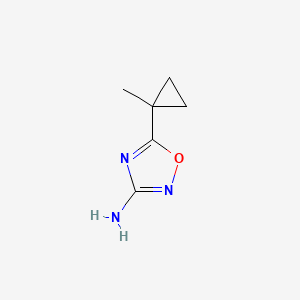
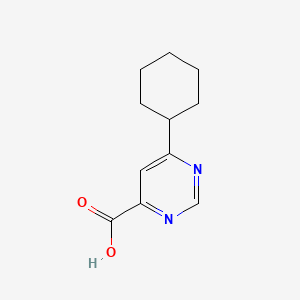
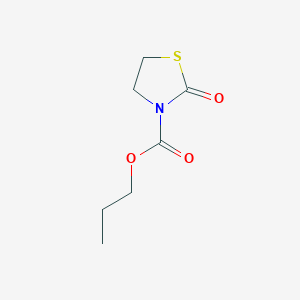
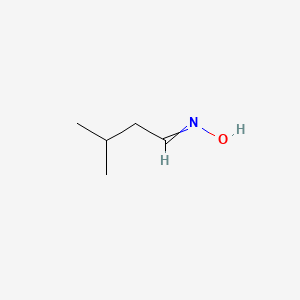
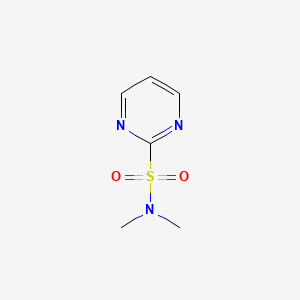
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
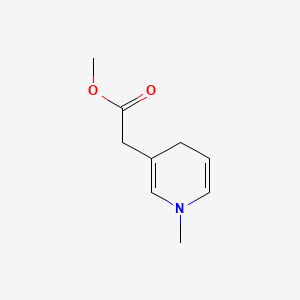
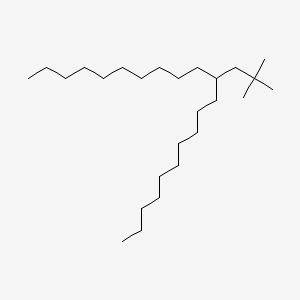
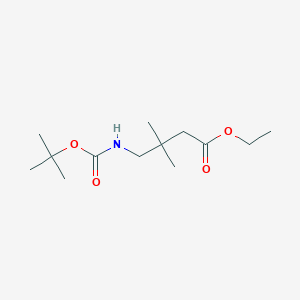
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
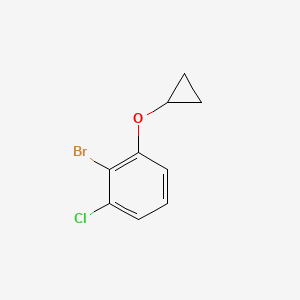
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
